molecular formula C10H11ClO3 B082058 (3,4-Dimethoxyphenyl)acetyl chloride CAS No. 10313-60-7

(3,4-Dimethoxyphenyl)acetyl chloride

Cat. No. B082058
Key on ui cas rn: 10313-60-7
M. Wt: 214.64 g/mol
InChI Key: QBJIMTPENIGDOG-UHFFFAOYSA-N
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Patent
US06174879B1

Procedure details

(3,4-dimethoxyphenyl)acetyl chloride is prepared according to the method described in Example 8 using 3,4-dimethoxyphenylacetic acid (2.85 g, 14.5 mmol) to give a brown oil which is dissolved in chloroform (10 mL). This solution is refluxed for 3 hours with a solution of (±)-trans-[2-(4-morpholinyl)]cyclohexanethiol (2.8 g, 14 mmol) in chloroform (10 mL) under nitrogen. The reaction mixture is partitioned between 1M sodium hydroxide solution (100 mL) and dichloromethane (80 mL). The organic layer is separated and the aqueous is washed with more dichloromethane (2×50 mL). The combined dichloromethane extracts are dried over sodium sulfate, and the solvent is removed to leave the crude free ester. This is purified by column chromatography and converted to the hydrochloride salt by treatment with HCl in ether. The product is recrystallised from hot ethyl acetate/methanol to yield the title compound.
Quantity
2.85 g
Type
reactant
Reaction Step One
[Compound]
Name
(±)-trans-[2-(4-morpholinyl)]cyclohexanethiol
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][C:12]([OH:14])=O)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].C(Cl)(Cl)[Cl:16]>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][C:12]([Cl:16])=[O:14])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10]

Inputs

Step One
Name
Quantity
2.85 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CC(=O)O
Step Two
Name
(±)-trans-[2-(4-morpholinyl)]cyclohexanethiol
Quantity
2.8 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a brown oil which
CUSTOM
Type
CUSTOM
Details
The reaction mixture is partitioned between 1M sodium hydroxide solution (100 mL) and dichloromethane (80 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
the aqueous is washed with more dichloromethane (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined dichloromethane extracts are dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed
CUSTOM
Type
CUSTOM
Details
to leave the crude free ester

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)CC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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